molecular formula C15H22N2O3 B5515874 4-Nitro-N-(tert-octyl)benzamide CAS No. 101354-47-6

4-Nitro-N-(tert-octyl)benzamide

Cat. No.: B5515874
CAS No.: 101354-47-6
M. Wt: 278.35 g/mol
InChI Key: OACGEWWFPVXRGO-UHFFFAOYSA-N
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Description

4-Nitro-N-(tert-octyl)benzamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is 278.16304257 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unexpected Dimerization and Degradation Studies

A study on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a structure related to 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide, investigated its potential as an antitumor agent and explored its stability under forced degradation conditions, highlighting the importance of understanding chemical stability in drug development (Santos et al., 2013).

Bimetallic Nickel(II) Compound Synthesis

Research on a bimetallic nickel(II) compound with a dinucleating oxamate ligand demonstrated the generation of metallo-radical species, showcasing the compound's unique electronic properties which could have implications for materials science and catalysis (Aukauloo et al., 1999).

Corrosion Inhibition on Mild Steel

A study presented the synthesis of N-Phenyl-benzamide derivatives, including compounds with nitro substituents, to explore their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research is crucial for industrial applications where corrosion resistance is essential (Mishra et al., 2018).

N-nitrosation of N-Benzylpivalamides

An investigation into the N-nitrosation of N-4-R-benzylpivalamides provided insights into the effects of electronic factors on reaction rates. This study contributes to the broader understanding of nitrosation reactions in organic synthesis (Darbeau et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzamides have been found to have antipsychotic properties .

Future Directions

The future directions for this compound could involve further study of its properties and potential applications. For example, it could be investigated for use in pharmaceuticals, given that some benzamides have medicinal properties .

Properties

IUPAC Name

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACGEWWFPVXRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351336
Record name 4-Nitro-N-(tert-octyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101354-47-6
Record name 4-Nitro-N-(tert-octyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-octylamine (51.7 g, 0.4 mol) and triethylamine (61.2 ml, 0.44 mol) in 260 ml of dichloromethane were introduced into a reactor. It was heated to 70° C. then 4-nitrobenzoyl chloride (77.9 g, 0.42 mol) was added in small portions over 50 minutes. It was heated under reflux for 4 hours. The reaction mixture was poured over ice water; it was extracted with dichloromethane, dried and the solvent was evaporated off. The beige precipitate obtained was recrystallized from a mixture of isopropyl ether and ethanol (ratio 10:1). After drying under vacuum, 84.6 g (yield: 76%) of 4-nitro-N-(tert-octyl)benzamide were obtained in the form of an off-white powder and used as is in the next step.
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Octylamine (51.7 g, 0.4 mol) and triethylamine (61.2 ml, 0.44 mol) in 260 ml of dichloroethane are introduced into a reactor. The mixture is heated to 70° C. and then 4-nitrobenzoyl chloride (77.9 g, 0.42 mol) is added in small portions in 50 minutes. The mixture is refluxed for 4 hours. The reaction mixture is poured into ice-cold water; the product is extracted with dichloromethane, drying is carried out, and the solvent is evaporated off. The beige precipitate obtained is recrystallized from a mixture of isopropyl ether and ethanol (10:1 ratio). After drying under vacuum, 84.6 g (yield: 76%) of 4-nitro-N-(tert-octyl)benzamide are obtained in the form of an off-white powder, which is used as it is in the following stage.
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two

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